(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Generic substitution of -OCF3 with -OCH3 or -CF3 analogs fails to replicate critical physicochemical properties (LogP 3.14 vs 2.25 for methoxy analog), risking irreproducible biological data. This pyridinylmethanol derivative provides: - Defined lipophilicity profile for permeability/metabolism balance - Reactive hydroxymethyl group for heterocyclic library synthesis - 95% purity supporting scale-up from screening to process development

Molecular Formula C13H10F3NO2
Molecular Weight 269.22 g/mol
CAS No. 851069-96-0
Cat. No. B3024423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol
CAS851069-96-0
Molecular FormulaC13H10F3NO2
Molecular Weight269.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=C2)CO)OC(F)(F)F
InChIInChI=1S/C13H10F3NO2/c14-13(15,16)19-11-4-2-10(3-5-11)12-6-1-9(8-18)7-17-12/h1-7,18H,8H2
InChIKeySDWMILPQHPONBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview: (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol


(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol (CAS 851069-96-0) is a fluorinated heteroaromatic alcohol belonging to the class of pyridine derivatives [1]. It is characterized by a molecular formula of C13H10F3NO2 and a molecular weight of 269.22 g/mol, and features a trifluoromethoxy-substituted phenyl group linked to a pyridin-3-ylmethanol core . The compound is recognized as a versatile building block in organic synthesis and medicinal chemistry, with a calculated LogP of 3.14, indicating moderate lipophilicity [2].

Fluorinated heteroaryl alcohol building block for medicinal chemistry
Supports logP-driven SAR and membrane permeability research
Compatible with Suzuki, nucleophilic substitution, and oxidation workflows

Why Generic Substitution Fails for This Trifluoromethoxy Compound


In drug discovery and chemical biology, subtle changes in substituent chemistry can profoundly impact compound properties and biological outcomes. The trifluoromethoxy (-OCF3) group in (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol confers distinct electronic, steric, and lipophilic characteristics compared to the methoxy (-OCH3) and trifluoromethyl (-CF3) groups found in closely related analogs [1]. Literature demonstrates that the -OCF3 group increases lipophilicity by 0.7–1.4 LogD units over -OCH3, approaching the lipophilicity of -CF3 but with unique metabolic stability and reactivity profiles [2]. These differences mean that generic substitution among these analogs cannot reliably reproduce the same physicochemical, pharmacokinetic, or target engagement properties, making compound-specific procurement essential for reproducible scientific results.

Target Compound (6-(4-Trifluoromethoxy)phenyl)pyridin-3-yl)methanol
Analog (CAS 887974-96-1) Methoxy analog: lower lipophilicity may reduce passive permeability and alter target engagement.
ΔLogP ≈ +0.9; OCF3 increases lipophilicity ~0.7–1.4 log units vs OCH3.
Target Compound (6-(4-Trifluoromethoxy)phenyl)pyridin-3-yl)methanol
Analog (CAS 356058-13-4) Trifluoromethyl analog: nearly matched lipophilicity but distinct electronic and metabolic profiles may shift reactivity and stability.
-OCF3 introduces different electron-withdrawing character and metabolic soft spots.

Quantitative Differentiation Evidence


Lipophilicity Advantage vs. Methoxy Analog

The trifluoromethoxy group in the target compound significantly increases lipophilicity compared to the methoxy analog, as quantified by calculated LogP values. This difference in partition coefficient directly impacts membrane permeability and protein binding potential [1].

Lipophilicity vs Methoxy
Direct comparison
ΔLogP = +0.89 (~7.8× more lipophilic)
Supports logP-driven permeability and target engagement research
Calculated XLogP3; verify with experimental logD
Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Lipophilicity Comparison vs. Trifluoromethyl Analog

The -OCF3 group in the target compound provides lipophilicity nearly equivalent to the -CF3 analog but with distinct electronic properties. The target compound is slightly less lipophilic, which may favor solubility while retaining membrane permeability [1].

Lipophilicity vs CF3
Direct comparison
ΔLogP = -0.12 (marginally less lipophilic)
Balanced lipophilicity may support solubility while retaining permeability
Computational; experimental validation recommended
Medicinal Chemistry Drug Design Fluorine Chemistry

Metabolic Stability Trade-Off: OCF3 vs. OCH3 and CF3

A systematic study on aliphatic -OCF3 derivatives revealed that the trifluoromethoxy group increases lipophilicity by 0.7–1.4 LogD units compared to -OCH3, but generally decreases microsomal stability relative to both -CH3O and -CF3 analogs [1]. This trade-off must be considered when selecting building blocks for lead optimization.

Metabolic Stability Trade-Off
Class-level
CF3O compounds generally show lower microsomal stability than CH3O and CF3 analogs
Metabolic stability context for lead optimization
In vitro microsomal data from aliphatic CF3O series; not compound-specific
Metabolism Pharmacokinetics Fluorine Chemistry

Anti-Infective Activity Enhancement: Biaryl Side Chain

In the context of nitroimidazopyrazinone anti-infectives, the incorporation of biaryl side chains (such as the 4-trifluoromethoxyphenyl-pyridine motif) led to 2- to 175-fold improvements in antitubercular and antitrypanosomal activity compared to monoaryl parent compounds [1]. While the target compound itself was not directly tested, its structural features align with the biaryl side chains that demonstrated this substantial potency enhancement.

Anti-Infective Activity
Class-level
Biaryl side chains show 2- to 175-fold activity enhancement against M. tuberculosis and T. brucei
Biaryl scaffold may support anti-infective SAR research
Nitroimidazopyrazinone series; not directly tested on this compound
Infectious Disease Neglected Tropical Diseases Antimicrobial Resistance

Purity and Supplier Availability

The target compound is commercially available from multiple vendors at a standard minimum purity of 95%, ensuring consistent quality for research applications. This purity level is comparable to that of its methoxy and trifluoromethyl analogs, but the specific MDL number (MFCD06410451) and catalog references differentiate it in procurement workflows .

Purity & Sourcing
Supporting evidence
≥95% purity, available from multiple vendors under MFCD06410451
Supports reproducible sourcing and reduces analog substitution risk
Vendor-specified purity; review lot-specific COA
Chemical Procurement Research Supply Chain Quality Control

Research and Industrial Applications


Lead Optimization for Anti-Infective Agents

Based on the 2- to 175-fold activity enhancement observed for biaryl side chains in nitroimidazopyrazinone anti-infectives, (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol is a suitable building block for synthesizing next-generation analogs targeting tuberculosis and trypanosomiasis. Its -OCF3 group provides a balanced lipophilicity profile (LogP ~3.1) that may improve membrane permeability while avoiding the excessive lipophilicity of -CF3 analogs [1][2].

Probing Lipophilicity-Driven Target Engagement

The distinct LogP shift of +0.89 relative to the methoxy analog makes this compound a valuable tool for studying how incremental increases in lipophilicity affect protein-ligand binding, cellular uptake, and subcellular distribution. It can be used in comparative SAR studies to dissect the contribution of the -OCF3 group to target engagement [1].

Building Block for Fluorinated Scaffolds

As a well-defined pyridinylmethanol derivative with a reactive hydroxymethyl group, (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol serves as a versatile intermediate for constructing diverse heterocyclic libraries. Its commercial availability at 95% purity from multiple vendors supports reliable scale-up and reproducibility in academic and industrial synthesis workflows [2].

Evaluating Metabolic Stability Trade-Offs

Given the class-level evidence that -OCF3 compounds exhibit decreased microsomal stability compared to -CH3O and -CF3 analogs, this compound can be employed as a probe to investigate metabolic soft spots and to design prodrug strategies or structural modifications that mitigate clearance while retaining target potency [3].

Application
Selection Property
Validation Focus
Anti-infective lead optimization
Biaryl scaffold with balanced lipophilicity
Anti-infective SAR and membrane permeability assays
Lipophilicity-driven target engagement studies
LogP-modulated permeability profile
Cellular uptake and protein binding assays
Fluorinated heterocyclic library synthesis
Reactive hydroxymethyl functional handle
Coupling and functionalization efficiency
Metabolic stability profiling
CF3O group metabolic lability
Microsomal stability and soft-spot identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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